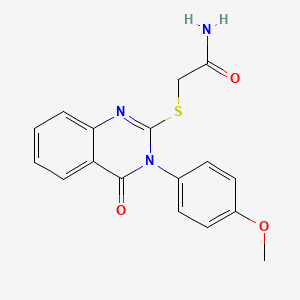
2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinazolinone core with a methoxyphenyl group and a thioacetamide moiety, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized using the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides. This reaction can be modified using different catalysts and conditions to improve yield and selectivity.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
Formation of the Thioacetamide Moiety: The thioacetamide moiety can be introduced through S-alkylation reactions, where a thiol group is alkylated with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches to minimize environmental impact. For example, microwave-induced synthesis and the use of deep eutectic solvents (DES) have been employed to enhance reaction efficiency and reduce waste .
化学反应分析
Types of Reactions
2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazolinone core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazolinone derivatives
科学研究应用
2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound has shown potential as an anticancer, antibacterial, and antiviral agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 2-((3-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)THIO)ACETATE
- 4-HYDROXY-2-QUINOLONES
- 2,4-DISUBSTITUTED THIAZOLES
Uniqueness
2-((3-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE is unique due to its specific combination of a quinazolinone core, a methoxyphenyl group, and a thioacetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
属性
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)20-16(22)13-4-2-3-5-14(13)19-17(20)24-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOZDJNZBCZTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
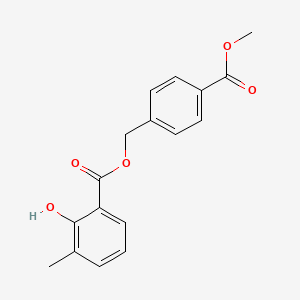

![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)
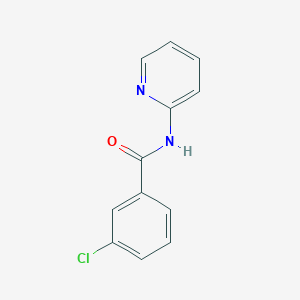
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B5788242.png)
![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B5788249.png)
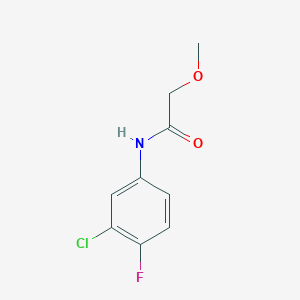

![N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine](/img/structure/B5788267.png)
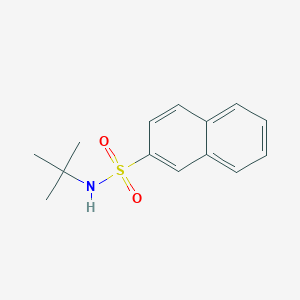

![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
